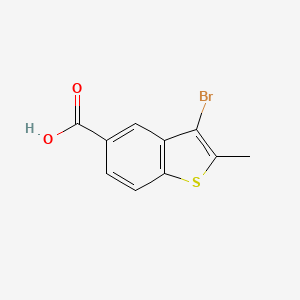
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are sulfur-containing aromatic compounds that are widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzothiophene followed by carboxylation. The reaction typically proceeds as follows:
Bromination: 2-Methyl-1-benzothiophene is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 3-position of the benzothiophene ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the carboxylic acid group at the 5-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents) and nucleophilic bases.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX), nucleophilic bases (e.g., NaOH, KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted benzothiophene derivatives
Oxidation: Oxidized benzothiophene derivatives with additional functional groups
Reduction: Reduced benzothiophene derivatives with alcohol or other functional groups
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its benzothiophene core structure is found in various drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for constructing diverse chemical structures.
Material Science: Benzothiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and proteins. The presence of the bromine and carboxylic acid groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological system and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom at the 3-position.
3-Bromo-1-benzothiophene-5-carboxylic acid: Lacks the methyl group at the 2-position.
3-Bromo-2-methyl-1-benzothiophene: Lacks the carboxylic acid group at the 5-position.
Uniqueness
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the benzothiophene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The compound’s unique structure allows for diverse chemical modifications and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Eigenschaften
Molekularformel |
C10H7BrO2S |
|---|---|
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(11)7-4-6(10(12)13)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
WRNYQEUDRKVWER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
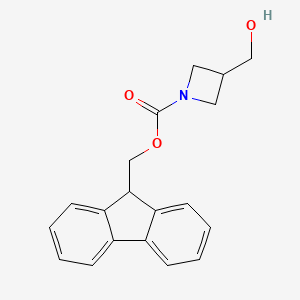

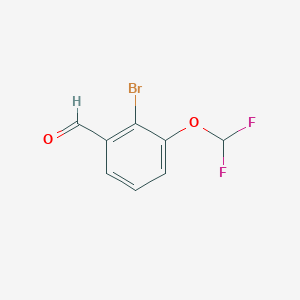
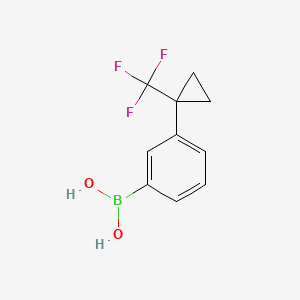

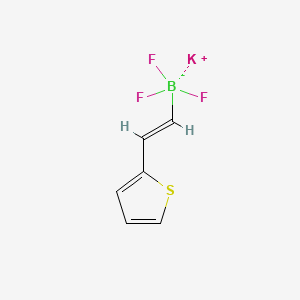
amine hydrochloride](/img/structure/B15298240.png)
